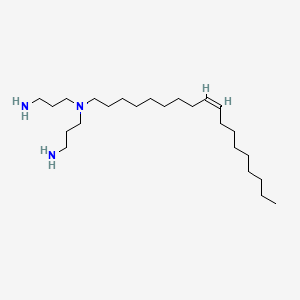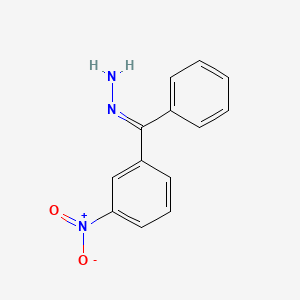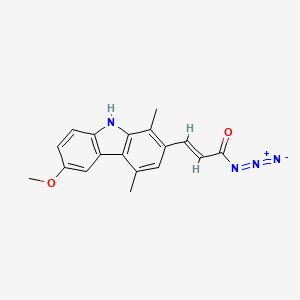
Tris(pentane-2,4-dionato-O,O')molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(pentane-2,4-dionato-O,O’)molybdenum can be synthesized through the reaction of molybdenum trioxide (MoO₃) with acetylacetone (2,4-pentanedione) in the presence of a base. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination complex .
Industrial Production Methods
While specific industrial production methods for tris(pentane-2,4-dionato-O,O’)molybdenum are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(pentane-2,4-dionato-O,O’)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Ligand exchange reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield molybdenum(VI) complexes, while reduction can produce molybdenum(II) species. Substitution reactions result in new coordination compounds with different ligands .
Applications De Recherche Scientifique
Tris(pentane-2,4-dionato-O,O’)molybdenum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties
Mécanisme D'action
The mechanism by which tris(pentane-2,4-dionato-O,O’)molybdenum exerts its effects involves coordination with various substrates and intermediates. The molybdenum center can undergo redox reactions, facilitating electron transfer processes. The acetylacetonate ligands stabilize the molybdenum center and influence its reactivity. Molecular targets and pathways involved in its action include interactions with enzymes and other metalloproteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(pentane-2,4-dionato-O,O’)gallium
- Tris(pentane-2,4-dionato-O,O’)cobalt
- Tris(pentane-2,4-dionato-O,O’)iron
Uniqueness
Tris(pentane-2,4-dionato-O,O’)molybdenum is unique due to its specific coordination environment and the redox properties of molybdenum. Compared to similar compounds with other metal centers, it exhibits distinct reactivity and stability, making it valuable for specific applications in catalysis and materials science .
Propriétés
Numéro CAS |
14284-90-3 |
|---|---|
Formule moléculaire |
C15H24MoO6 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
(Z)-4-hydroxypent-3-en-2-one;molybdenum |
InChI |
InChI=1S/3C5H8O2.Mo/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Clé InChI |
YMQWYRWCGVORNA-LNTINUHCSA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mo] |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)

